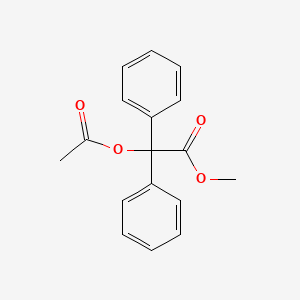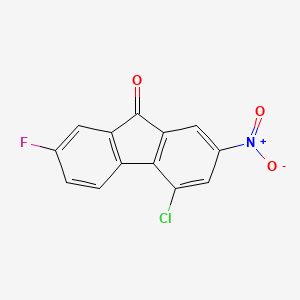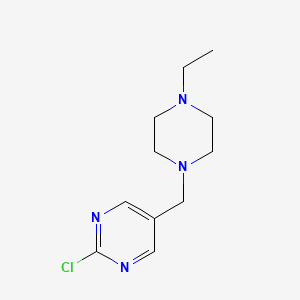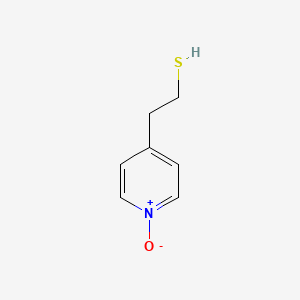![molecular formula C22H16N6O2S B13988301 4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide CAS No. 35872-40-3](/img/structure/B13988301.png)
4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- is a complex organic compound belonging to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- typically involves a multi-step process. One common method includes the reaction of hydrazine hydrate with arylidene malononitrile and isothiocyanates in the presence of a catalyst such as HAp/ZnCl2 nano-flakes at 60-70°C . This method is advantageous due to its high yield, wide range of substrates, simple procedure, and short reaction time . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the formation of pro-inflammatory prostaglandins . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s binding pocket .
Comparison with Similar Compounds
Similar compounds to 1H-PYRAZOLE-1-CARBOTHIOAMIDE,4-[2-(4-NITROPHENYL)DIAZENYL]-3,5-DIPHENYL- include other pyrazole derivatives such as:
- 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
- 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde derivatives
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activity and chemical properties.
Properties
CAS No. |
35872-40-3 |
|---|---|
Molecular Formula |
C22H16N6O2S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H16N6O2S/c23-22(31)27-21(16-9-5-2-6-10-16)20(19(26-27)15-7-3-1-4-8-15)25-24-17-11-13-18(14-12-17)28(29)30/h1-14H,(H2,23,31) |
InChI Key |
ZTWRNJLQQHIXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



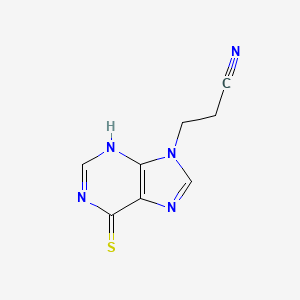
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)
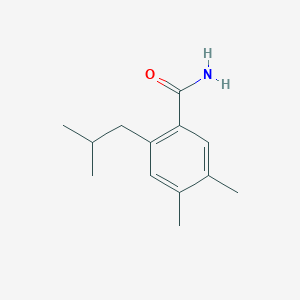
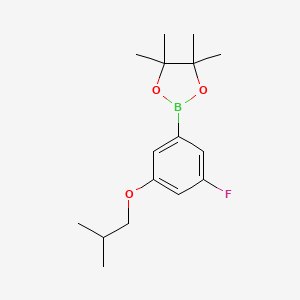


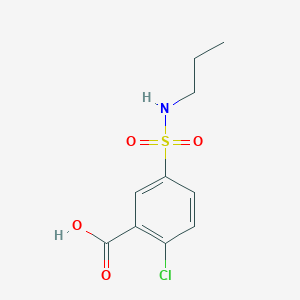
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

